1,4-Bis(bromomethoxy)butane

Description

Contextualization within Bifunctional Halogenated Organic Reagents

Bifunctional halogenated organic reagents are a class of compounds that possess two reactive sites containing halogen atoms. These reagents are instrumental in organic synthesis for their ability to form two new bonds, enabling the construction of cyclic structures, polymers, and other complex molecules. 1,4-Bis(bromomethoxy)butane fits within this class, with its two bromomethoxy groups providing reactive centers for nucleophilic substitution and other reactions. ontosight.ai The presence of the flexible butane (B89635) linker and the reactive bromine atoms makes it a versatile building block.

Historical Development and Recognition as a Halomethylating Agent

The development of halomethylating agents has been crucial for introducing halomethyl groups onto various substrates, a key step in many synthetic pathways. While the specific historical timeline for the initial synthesis and recognition of 1,4-Bis(bromomethoxy)butane is not extensively documented in readily available literature, the broader context of halomethylation emerged with the need for more efficient ways to functionalize aromatic and aliphatic compounds. A patented method describes the preparation of 1,4-bis(halomethoxy)butanes by reacting 1,4-butanediol (B3395766) with paraformaldehyde in the presence of a hydrogen halide. google.com This process highlights a practical route to such compounds. Over time, reagents like 1,4-Bis(bromomethoxy)butane gained recognition for their utility in specific applications, such as the halomethylation of polystyrene. google.com

Scope and Significance in Synthetic Organic Chemistry

The significance of 1,4-Bis(bromomethoxy)butane in synthetic organic chemistry lies in its role as a versatile intermediate and cross-linking agent. ontosight.ai Its bifunctionality allows for the synthesis of macrocycles and polymers. For instance, it can be used to link two different molecular entities or to create repeating units in a polymer chain. The reactivity of the bromomethoxy groups enables their conversion into a variety of other functional groups, further expanding its synthetic utility. ontosight.ai This adaptability makes it a valuable tool for chemists in academia and industry for creating novel compounds with potential applications in materials science and pharmaceuticals. ontosight.ai

Interactive Data Table: Properties of 1,4-Bis(bromomethoxy)butane

| Property | Value |

| Molecular Formula | C₆H₁₂Br₂O₂ |

| Molecular Weight | 275.966 g/mol |

| Appearance | Not specified |

| Solubility | Soluble in organic solvents |

| Stereochemistry | Achiral |

Data sourced from available chemical databases.

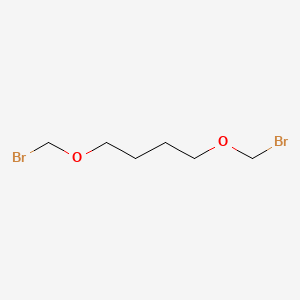

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethoxy)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTXHHKJVUNIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCBr)COCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202267 | |

| Record name | 1,4-Bis(bromomethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53970-35-7 | |

| Record name | 1,4-Bis(bromomethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53970-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(bromomethoxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053970357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC233053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(bromomethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(bromomethoxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Bis(bromomethoxy)butane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL2Y6K8YNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 1,4 Bis Bromomethoxy Butane

Established Synthetic Routes and Procedural Optimizations

The preparation of 1,4-Bis(bromomethoxy)butane is most effectively achieved through specific, well-documented pathways that have been optimized for yield and purity.

The primary and most established method for synthesizing 1,4-bis(halomethoxy)alkanes involves the reaction of a diol with an aldehyde source and a hydrogen halide. google.comthieme-connect.com Specifically for 1,4-Bis(bromomethoxy)butane, the synthesis is accomplished by reacting 1,4-butanediol (B3395766) with paraformaldehyde in the presence of hydrogen bromide. google.com Paraformaldehyde serves as a source of formaldehyde (B43269) for the reaction.

This reaction is typically conducted at low to moderate temperatures, generally between 0°C and 25°C. google.com The use of an excess of the halogenating agent, hydrogen bromide, is a key procedural parameter. google.com The reaction usually results in the formation of a separate liquid phase containing the product, which can be isolated directly. google.com

| Reactants | Reagents | Typical Conditions | Reference |

| 1,4-Butanediol | Paraformaldehyde, Hydrogen Bromide (HBr) | Temperature: 0°C - 25°C; Excess HBr | google.com |

While often synthesized in a single step from the diol, 1,4-Bis(bromomethoxy)butane is itself a critical intermediate in various multi-step synthetic sequences. ontosight.airsc.org Its bifunctional nature, possessing two reactive bromomethoxy groups, makes it a valuable reagent for cross-linking or introducing spacer units into larger molecules. ontosight.ai

A notable application is in the functionalization of polymers, such as the halomethylation of polystyrene. google.com In this multi-step process, 1,4-Bis(bromomethoxy)butane is first synthesized and then reacted with a polystyrene solid support in the presence of a Friedel-Crafts catalyst. google.com The successful incorporation of the bromomethyl functionality onto the polymer's aromatic rings demonstrates the utility of 1,4-Bis(bromomethoxy)butane as a key intermediate. google.com Characterization of this intermediate is crucial and typically involves the analytical methods detailed in section 2.3 to ensure its purity before use in subsequent steps.

Mechanistic Investigations of Formation Pathways

Understanding the mechanism of formation is key to optimizing the synthesis of 1,4-Bis(bromomethoxy)butane, controlling reaction outcomes, and maximizing yields.

The stoichiometry of the reactants plays a critical role in the synthesis. It is standard practice to employ an excess of hydrogen bromide relative to the stoichiometric requirements of the reaction with 1,4-butanediol and paraformaldehyde. google.com This ensures the complete conversion of the hydroxyl groups into the desired bromomethoxy functionalities and maintains an acidic environment that catalyzes the reaction.

The kinetics of the reaction are influenced by temperature and reaction time. The process is generally carried out over a period ranging from 30 minutes to 15 hours. google.com The lower temperature range (0°C to 25°C) is employed to control the exothermic nature of the reaction and minimize the formation of potential by-products. google.com

| Parameter | Influence on Synthesis | Typical Range | Reference |

| Stoichiometry | An excess of HBr ensures complete conversion and catalysis. | > Stoichiometric requirement | google.com |

| Reaction Time | Affects the degree of completion of the reaction. | 0.5 - 15 hours | google.com |

| Temperature | Controls reaction rate and minimizes side reactions. | 0°C - 25°C | google.com |

The primary synthesis of 1,4-Bis(bromomethoxy)butane is an acid-catalyzed process where hydrogen bromide itself acts as the catalyst. The acidic conditions facilitate the formation of a reactive electrophilic species from formaldehyde and the subsequent reaction with the alcohol groups of 1,4-butanediol.

Purification Strategies and Analytical Validation of Synthetic Products

Following synthesis, the isolation and purification of 1,4-Bis(bromomethoxy)butane are necessary to remove unreacted starting materials and by-products. The crude product often forms a distinct organic layer that can be separated by decantation, followed by rinsing and drying. google.com For higher purity, vacuum distillation is an effective method. google.com Recrystallization from appropriate solvents is another common technique used to obtain pure, solid material. orgsyn.org

Analytical validation is performed to confirm the identity and purity of the synthesized compound. europa.eu High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. A reverse-phase (RP) HPLC method can be employed using a C18 column, such as a Newcrom R1, with a mobile phase typically consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Further structural confirmation is achieved through standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

| Technique | Purpose | Details | Reference |

| Distillation | Purification | Vacuum distillation to isolate the pure product from non-volatile impurities. | google.com |

| Recrystallization | Purification | Dissolving the crude product in a hot solvent and cooling to form pure crystals. | orgsyn.org |

| HPLC | Analytical Validation | RP-HPLC with MeCN/Water mobile phase for purity assessment. | sielc.com |

| Mass Spectrometry | Structural Confirmation | Confirms molecular weight and fragmentation patterns. | researchgate.net |

| NMR Spectroscopy | Structural Confirmation | Confirms the chemical structure and environment of protons and carbons. |

Reactivity Profiles and Reaction Mechanisms of 1,4 Bis Bromomethoxy Butane

Electrophilic Reactivity and Functional Group Transformations

While the primary reactivity of 1,4-bis(bromomethoxy)butane is as an electrophile in nucleophilic substitution reactions, it can also be involved in electrophilic transformations. For instance, in the presence of a Lewis acid catalyst, the bromomethoxy groups can act as a source of an electrophilic species for reactions like Friedel-Crafts alkylations of aromatic compounds. google.comtandfonline.com The Lewis acid assists in the departure of the bromide ion, generating the highly reactive oxocarbenium ion which then attacks the aromatic ring. tandfonline.com

Radical Reactions and Associated Mechanistic Studies

The C-Br bond in 1,4-bis(bromomethoxy)butane can undergo homolytic cleavage under radical conditions, typically initiated by heat or light in the presence of a radical initiator. ucr.edu This generates a carbon-centered radical at the bromomethoxy position. These radicals can then participate in various radical reactions, such as addition to alkenes or hydrogen atom abstraction. libretexts.org The stereochemical outcome of radical substitution reactions often leads to racemization if a stereocenter is formed, as the intermediate radical is typically planar. libretexts.org

Cyclization and Polymerization Initiation Mechanisms

The bifunctional nature of 1,4-bis(bromomethoxy)butane makes it a suitable monomer for polymerization reactions and a precursor for cyclization.

Polymerization: It can undergo polycondensation reactions with difunctional nucleophiles, such as bisphenols or diamines, to form polymers. rsc.orgresearchgate.net The mechanism is typically a series of nucleophilic substitution reactions. The compound can also initiate cationic polymerization of certain monomers. google.com

Cyclization: Intramolecular nucleophilic substitution can occur if a nucleophilic group is introduced into the molecule at an appropriate position. This can lead to the formation of cyclic ethers. The efficiency of cyclization versus intermolecular polymerization is dependent on factors such as concentration (high dilution favors cyclization) and the length and flexibility of the butane (B89635) chain. researchgate.net Radical cyclization is also a possibility, where a radical generated at one end of the molecule attacks an unsaturated bond at the other end.

Comparative Reactivity Studies with Analogous Halomethylating Agents (e.g., 1,4-Bis(chloromethoxy)butane)

The reactivity of a halomethylating agent is fundamentally influenced by the nature of the halogen atom. In the context of analogous α-haloethers, the distinction between bromo- and chloro-derivatives is of significant chemical importance. Comparative studies reveal that 1,4-bis(bromomethoxy)butane is a more reactive agent than its chlorine counterpart, 1,4-bis(chloromethoxy)butane (B169855). This heightened reactivity is attributed to the lower bond dissociation energy of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond, making the bromine a better leaving group in nucleophilic substitution reactions.

The incorporated chloromethyl group is generally the least chemically reactive among the common halomethyl groups (-CH2Cl, -CH2Br, -CH2I). tandfonline.comresearchgate.net Consequently, bromomethylation reactions are typically faster and can often proceed under milder conditions than the corresponding chloromethylations. tandfonline.com This trend is observed in various halomethylation reactions of aromatic compounds. For instance, research on the halomethylation of substituted salicylaldehydes demonstrated that bromomethylation proceeded significantly faster than chloromethylation. While the bromomethylation of 3-t-butylsalicylaldehyde achieved a 98% yield in 20 hours, the analogous chloromethylation required 45 hours to obtain a 93% yield. tandfonline.com

Both 1,4-bis(bromomethoxy)butane and 1,4-bis(chloromethoxy)butane were developed as safer, less volatile alternatives to highly carcinogenic small-molecule reagents like bis(chloromethyl) ether (BCME) and its bromo analogue. tandfonline.com Their utility has been demonstrated in the functionalization of polymers, such as polystyrene. google.com In these applications, a transition metal halide Friedel-Crafts catalyst is typically employed to facilitate the electrophilic substitution onto an aromatic ring. google.com The choice of Lewis acid catalyst, such as stannic chloride or zinc chloride, is crucial and depends on the specific polymer substrate. tandfonline.comacs.org

The general mechanism for halomethylation of aromatic compounds using 1,4-bis(halomethoxy)butane is believed to involve the participation of the ether oxygen atom, facilitated by a Lewis acid catalyst. tandfonline.com The higher reactivity of the bromo-variant means that reactions can often achieve higher degrees of functionalization in shorter time frames. For example, in the functionalization of polystyrene resins, the use of 1,4-bis(bromomethoxy)butane resulted in the incorporation of bromomethyl groups on approximately 75-85% of the available aromatic rings. google.com

The following table summarizes the comparative reactivity based on available research data.

| Feature | 1,4-Bis(bromomethoxy)butane | 1,4-Bis(chloromethoxy)butane |

| Relative Reactivity | Higher | Lower |

| Leaving Group Ability | Bromide (Br⁻) is a better leaving group | Chloride (Cl⁻) is a weaker leaving group |

| Reaction Speed | Generally faster reaction rates. tandfonline.com | Generally slower reaction rates. tandfonline.com |

| Example: Halomethylation of 3-t-butylsalicylaldehyde | 98% yield in 20 hours tandfonline.com | 93% yield in 45 hours tandfonline.com |

| Example: Halomethylation of Polystyrene Resin (Amberlite XAD-2) | Resulted in functionalization of 75-85% of aromatic rings. google.com | Data for direct comparison on the same resin under identical conditions is not specified, but lower reactivity is expected. |

Applications of 1,4 Bis Bromomethoxy Butane in Synthetic Chemistry and Materials Science

Utilization as a Bifunctional Halomethylating Reagent in Organic Synthesis

As a bifunctional halomethylating agent, 1,4-Bis(bromomethoxy)butane serves as a valuable tool for introducing functional groups onto other molecules. The presence of two reactive sites allows for the simultaneous or sequential formation of two new chemical bonds.

The two bromomethoxy groups in 1,4-Bis(bromomethoxy)butane can react with nucleophiles to form a variety of bis-functionalized organic molecules. This reactivity enables the synthesis of complex molecular architectures by linking two different molecules or by creating symmetrical compounds. For instance, it can be used to synthesize double-headed nucleosides, which are modified nucleosides containing more than one nucleobase. beilstein-journals.org

In organic synthesis, protecting groups are often necessary to temporarily block a reactive functional group while other chemical transformations are carried out elsewhere in the molecule. Bromomethyl methyl ether is a known reagent for the protection of hydroxyl groups as their methoxymethyl (MOM) ethers. chemicalbook.com While direct evidence for 1,4-Bis(bromomethoxy)butane's use for this specific purpose is not prevalent in the provided search results, its structural similarity to bromomethyl methyl ether suggests its potential application in introducing two methoxymethyl-type protecting groups simultaneously, which could be advantageous in certain synthetic strategies.

Application in Polymer Chemistry and Advanced Materials Fabrication

The bifunctional nature of 1,4-Bis(bromomethoxy)butane also makes it a valuable component in the field of polymer chemistry, where it is used in the synthesis and modification of polymers.

1,4-Bis(bromomethoxy)butane can act as a monomer in polymerization reactions. For example, it can be used in the synthesis of polyethers and polyesters. Its ability to react with other bifunctional monomers leads to the formation of long polymer chains with specific, repeating units. This is a fundamental process in the creation of a wide array of polymeric materials.

Cross-linking is a process that connects polymer chains, forming a three-dimensional network. This significantly alters the physical and chemical properties of the polymer, often leading to increased strength, thermal stability, and chemical resistance. 1,4-Bis(bromomethoxy)butane can be employed as a cross-linking agent, where its two reactive ends form covalent bonds with different polymer chains, effectively tying them together. asianpubs.orgsci-hub.se This is particularly useful in the creation of hyper-crosslinked resins. asianpubs.org

The surface or bulk properties of existing polymers can be modified through functionalization, which involves introducing new chemical groups. 1,4-Bis(bromomethoxy)butane has been used for the halomethylation of polystyrene. google.comtandfonline.com In a process known as Friedel-Crafts alkylation, the bromomethoxy groups react with the aromatic rings of the polystyrene, attaching bromomethyl groups to the polymer backbone. google.com This functionalized polystyrene can then be further modified for various applications. For example, a similar compound, 1,4-bis(chloromethoxy)butane (B169855), has been used to chloromethylate polystyrene, achieving high degrees of substitution. tandfonline.com

Synthesis of Porous Polymeric Materials and Frameworks

While direct studies detailing the use of 1,4-bis(bromomethoxy)butane in the synthesis of porous polymeric materials are not extensively documented in peer-reviewed literature, the application of its chloro-analogue, 1,4-bis(chloromethoxy)butane, provides significant insight into its potential. The higher reactivity of the bromo-derivative would suggest it as an even more effective agent for such syntheses.

Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by a high degree of crosslinking, leading to permanent porosity and high surface areas. These materials are typically synthesized through Friedel-Crafts alkylation reactions. A study on the synthesis of a novel hyper-crosslinked resin utilized 1,4-bis(chloromethoxy)butane as a crosslinking agent with naphthalene (B1677914). asianpubs.org In this one-pot method, the Friedel-Crafts reaction between naphthalene and 1,4-bis(chloromethoxy)butane, catalyzed by iron(III) chloride, resulted in a porous polymer network. asianpubs.org The resulting resin exhibited a significant specific surface area, demonstrating the efficacy of this type of α-haloether as a crosslinker for creating porous architectures. asianpubs.org

Table 1: Properties of Hyper-crosslinked Resin from Naphthalene and 1,4-Bis(chloromethoxy)butane

| Property | Value |

|---|---|

| Specific Surface Area | 501.04 m²/g |

| Average Pore Diameter | 1.128 nm |

Data sourced from a study on a novel hyper-crosslinked resin. asianpubs.org

The mechanism for this type of polymerization involves the electrophilic substitution of the aromatic rings of the polymer backbone by the carbocations generated from the α-haloether in the presence of a Lewis acid catalyst. 1,4-Bis(bromomethoxy)butane, with its more labile carbon-bromine bond, would be expected to react under milder conditions or with a broader range of aromatic substrates to form similar porous networks. The flexible butane (B89635) linker would impart a degree of conformational freedom to the resulting polymer network, influencing its porosity and guest-binding properties.

Precursor in the Synthesis of Complex Molecular Architectures

The dual reactivity of 1,4-bis(bromomethoxy)butane makes it a candidate for the construction of larger, more complex molecules, including polymers with specific linking chemistries and macrocyclic structures.

The reaction of α-haloethers with alcohols or phenols to form new ether linkages is a fundamental transformation in organic synthesis. 1,4-Bis(bromomethoxy)butane can serve as a dielectrophile in polyetherification reactions with difunctional nucleophiles, such as bisphenols.

Research has demonstrated the synthesis of aromatic-aliphatic polyformals through the polyetherification of 1,4-bis(chloromethoxy)butane with 4,4'-isopropylidenediphenol (Bisphenol A). researchgate.net This reaction, typically carried out under phase-transfer catalysis conditions, leads to the formation of high molecular weight polymers where the bisphenol units are linked by the butanedioxymethylene fragments from the chloroether.

Table 2: Example of Polyetherification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| 1,4-Bis(chloromethoxy)butane | 4,4'-Isopropylidenediphenol | Phase-transfer catalyst | Aromatic-aliphatic polyformal |

Based on the synthesis of polyformals. researchgate.net

Given that the bromo-analogue is more reactive, 1,4-bis(bromomethoxy)butane would be an excellent candidate for similar polycondensation reactions, potentially allowing for lower reaction temperatures or shorter reaction times. The resulting polyethers would contain the flexible -(CH₂)₄-O-CH₂-O- linkage, which would influence the polymer's physical properties, such as its glass transition temperature and solubility. This pathway offers a route to a variety of functional polyethers by changing the nature of the bisphenol co-monomer.

Macrocycles are large ring structures that are important in host-guest chemistry, catalysis, and materials science. The synthesis of macrocycles often involves the reaction of a bifunctional electrophile with a bifunctional nucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

While there are no specific reports on the use of 1,4-bis(bromomethoxy)butane in macrocyclization, the synthesis of macrocycles from structurally similar compounds is well-established. For instance, bis(bromomethyl)benzenes are common starting materials for the synthesis of a wide range of macrocyclic hosts. uliege.be These rigid electrophiles react with various long-chain diols or diamines to produce cyclophanes and other macrocyclic structures.

Similarly, α,ω-dihaloalkanes are routinely used to construct crown ethers and other aliphatic macrocycles. For example, the reaction of a bis(phenol) with an α,ω-dibromoalkane in the presence of a base is a standard method for synthesizing macrocyclic polyethers. researchgate.net A study describes the synthesis of 22- to 28-membered macrocycles containing two chalcone (B49325) moieties, which starts from the alkylation of a hydroxybenzaldehyde with an α,ω-dibromoalkane. researchgate.net

The structure of 1,4-bis(bromomethoxy)butane, which combines a flexible aliphatic chain with two highly reactive α-bromoether groups, makes it an intriguing candidate for macrocyclization reactions. Reaction with a suitable long-chain dinucleophile, such as a polyethylene (B3416737) glycol or a long-chain diamine, could potentially yield novel macrocyclic structures containing two formal acetal (B89532) linkages within the ring. The flexibility of the butane spacer and the reactivity of the terminal groups are key features that could be exploited in the design of new macrocyclic architectures.

Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Bis Bromomethoxy Butane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1,4-bis(bromomethoxy)butane by probing the magnetic environments of its constituent nuclei, primarily ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 1,4-bis(bromomethoxy)butane. The chemical shifts (δ) of the signals provide information about the electronic environment of each nucleus, while the integration of ¹H signals reveals the relative number of protons. The splitting patterns (multiplicity) in the ¹H spectrum, arising from spin-spin coupling, offer crucial information about the connectivity of adjacent protons.

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to show three distinct signals, and the ¹³C NMR spectrum is anticipated to display three corresponding signals. The bromomethoxy group (Br-CH₂-O-) is a key feature, and the electronegativity of the bromine and oxygen atoms will significantly influence the chemical shifts of the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm) compared to simple alkanes.

Predicted ¹H and ¹³C NMR Data for 1,4-Bis(bromomethoxy)butane

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Br-CH₂ -O- | ~5.4 - 5.6 | Singlet (s) | ~85 - 90 |

| -O-CH₂ -CH₂- | ~3.6 - 3.8 | Triplet (t) | ~70 - 75 |

| -CH₂-CH₂ -CH₂- | ~1.8 - 2.0 | Quintet (quin) | ~25 - 30 |

Note: These are estimated values based on known spectroscopic data for similar functional groups and may vary depending on the solvent and experimental conditions.

The protons of the bromomethyl group (Br-CH₂-) are expected to appear as a singlet as they have no adjacent non-equivalent protons. The protons of the methylene (B1212753) groups attached to the oxygen atoms (-O-CH₂-) would likely appear as a triplet, being split by the adjacent central methylene protons. The central methylene protons (-CH₂-CH₂-) would, in turn, be expected to show a more complex splitting pattern, likely a quintet, due to coupling with the four neighboring protons of the two -O-CH₂- groups.

Two-dimensional NMR techniques are powerful for unambiguously establishing the connectivity within the 1,4-bis(bromomethoxy)butane molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For 1,4-bis(bromomethoxy)butane, a COSY spectrum would show a cross-peak between the signals of the -O-CH₂- protons and the -CH₂-CH₂- protons, confirming their adjacent relationship. The absence of a cross-peak involving the Br-CH₂-O- protons would further confirm their isolated nature in terms of three-bond coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would show correlations between:

The Br-CH₂-O- proton signal and the corresponding carbon signal.

The -O-CH₂- proton signal and its attached carbon signal.

The -CH₂-CH₂- proton signal and its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For 1,4-bis(bromomethoxy)butane, key HMBC correlations would be expected between:

The protons of the Br-CH₂-O- group and the carbon of the adjacent -O-CH₂- group.

The protons of the -O-CH₂- group and the carbon of the Br-CH₂-O- group, as well as the carbon of the central -CH₂-CH₂- group.

The protons of the central -CH₂-CH₂- group and the carbon of the -O-CH₂- group.

These 2D NMR experiments, when used in concert, provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural determination.

The flexible butane (B89635) backbone and the rotatable C-O bonds in 1,4-bis(bromomethoxy)butane suggest the existence of multiple conformers in solution that are in rapid equilibrium at room temperature. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interchange decreases. If the temperature is lowered sufficiently to a point where the interchange becomes slow on the NMR timescale (the coalescence temperature), the signals for the individual conformers may be resolved.

For 1,4-bis(bromomethoxy)butane, DNMR studies could potentially allow for the determination of the energy barriers to bond rotation and the relative populations of the different stable conformers, such as the anti and gauche conformations around the C-C bonds of the butane chain.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are characteristic of its structure and bonding.

The IR and Raman spectra of 1,4-bis(bromomethoxy)butane are expected to exhibit characteristic absorption

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For 1,4-Bis(bromomethoxy)butane, with a molecular formula of C₆H₁₂Br₂O₂, HRMS provides definitive confirmation of its identity. The molecular weight is approximately 275.966 g/mol . The exact mass is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ⁷⁹Br). A key feature in the mass spectrum of a dibrominated compound is the distinctive isotopic pattern created by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in a characteristic triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

In addition to exact mass determination, HRMS coupled with fragmentation analysis provides profound insights into the compound's structure. During the analysis, the ionized molecule undergoes controlled fragmentation, breaking at its weakest bonds. The precise masses of these fragments are then measured, allowing for the deduction of their elemental compositions and, consequently, the assembly of the original molecular structure.

While specific experimental fragmentation data for 1,4-Bis(bromomethoxy)butane is not widely published, a theoretical fragmentation pattern can be predicted based on its structure. The primary fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the C-O bond or the C-Br bond, which are polarized and relatively weak.

Cleavage of the butane chain: Fragmentation of the C-C bonds within the central butane linker.

Loss of small neutral molecules: Elimination of species such as HBr or CH₂O.

The analysis of these fragmentation patterns is crucial for distinguishing 1,4-Bis(bromomethoxy)butane from its isomers and for confirming the connectivity of the atoms within the molecule.

Table 1: Theoretical HRMS Fragmentation Data for 1,4-Bis(bromomethoxy)butane (Note: This table is based on theoretical fragmentation pathways. The m/z values are calculated using the most abundant isotopes, ⁷⁹Br and ⁸¹Br.)

| Fragment Ion (Structure) | Proposed Formula | m/z (Calculated) | Fragmentation Pathway |

| [M]⁺ | [C₆H₁₂Br₂O₂]⁺ | 273.9151 (⁷⁹Br, ⁷⁹Br)275.9131 (⁷⁹Br, ⁸¹Br)277.9110 (⁸¹Br, ⁸¹Br) | Molecular Ion |

| [M-Br]⁺ | [C₆H₁₂BrO₂]⁺ | 195.0022 (⁷⁹Br)197.0002 (⁸¹Br) | Loss of a bromine radical |

| [M-CH₂OBr]⁺ | [C₅H₉O]⁺ | 85.0653 | Cleavage of C-O and C-Br bonds |

| [CH₂OBr]⁺ | [CH₂BrO]⁺ | 108.9290 (⁷⁹Br)110.9270 (⁸¹Br) | Alpha-cleavage |

| [C₄H₈OCH₂Br]⁺ | [C₅H₁₀BrO]⁺ | 165.9916 (⁷⁹Br)167.9896 (⁸¹Br) | Cleavage of ether linkage |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice. While a crystal structure for 1,4-Bis(bromomethoxy)butane is not publicly available, the structural analysis of several of its derivatives has been reported, offering valuable insights into the conformational behavior of the flexible 1,4-disubstituted butane core.

The study of these derivatives demonstrates how the central butane chain can adopt different conformations in the solid state, influenced by the nature of the terminal groups and the intermolecular forces they engender, such as hydrogen bonding and van der Waals interactions.

For instance, the crystal structure of 1,4-Bis(2-nitrophenoxy)butane reveals that the molecule is centrosymmetric, with the midpoint of the central C-C bond located on a crystallographic inversion center. nih.gov This symmetry constrains the C7—C8—C8i—C7i torsion angle to 180.0°, indicating a fully extended, anti-periplanar conformation for the central part of the butane chain. nih.gov However, a twist is observed in the O3—C7—C8—C8i torsion angle, which is 62.6(2)°. nih.gov

Similarly, the analysis of 1,4-Bis[2-(prop-1-enyl)phenoxy]butane also shows a molecule with Ci molecular symmetry, featuring a crystallographic inversion center at the midpoint of the central C-C bond. nih.gov In this case, the butane bridge is characterized by a kink, defined by an O1—C10—C11—C11A torsion angle of 66.7(2)°. nih.gov The crystal packing in this derivative is primarily governed by van der Waals forces. nih.gov

These examples underscore the utility of X-ray crystallography in elucidating the subtle conformational preferences of molecules containing the 1,4-dioxybutane moiety. The data obtained are crucial for understanding structure-property relationships and for the rational design of new molecules with specific three-dimensional architectures.

Table 2: Crystallographic Data for Derivatives of 1,4-Bis(bromomethoxy)butane

| Parameter | 1,4-Bis(2-nitrophenoxy)butane nih.gov | 1,4-Bis[2-(prop-1-enyl)phenoxy]butane nih.gov |

| Chemical Formula | C₁₆H₁₆N₂O₆ | C₂₂H₂₆O₂ |

| Molecular Weight | 348.31 g/mol | 322.43 g/mol |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

| a (Å) | 7.636(1) | 5.4501(10) |

| b (Å) | 9.083(1) | 15.825(3) |

| c (Å) | 11.776(1) | 21.889(4) |

| β (º) | 106.84(1) | 90 |

| Volume (ų) | 781.1(2) | 1887.9(6) |

| Z | 2 | 4 |

| Key Torsion Angle (°) | O3—C7—C8—C8i = 62.6(2) | O1—C10—C11—C11A = 66.7(2) |

Theoretical and Computational Investigations of 1,4 Bis Bromomethoxy Butane

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,4-Bis(bromomethoxy)butane, these studies would reveal the distribution of electrons and the nature of its chemical bonds, which are key determinants of its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO can be considered the orbital of a nucleophile, while the LUMO is characteristic of an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. organicchemistrydata.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. organicchemistrydata.org For 1,4-Bis(bromomethoxy)butane, the HOMO would likely be localized on the oxygen atoms with their lone pairs of electrons, while the LUMO would be associated with the antibonding σ* orbitals of the C-Br bonds. A computational study would precisely calculate these energy levels.

Illustrative Data Table for FMO Analysis This table illustrates the type of data that would be generated from an FMO analysis. The values are placeholders, as specific computational studies on 1,4-Bis(bromomethoxy)butane are not publicly available.

| Parameter | Energy (eV) | Description |

| EHOMO | [Calculated Value] | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |

| ELUMO | [Calculated Value] | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |

| ΔE (LUMO-HOMO Gap) | [Calculated Value] | Energy difference between LUMO and HOMO; an indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other chemical species. The MEP surface is colored based on the electrostatic potential, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack).

For 1,4-Bis(bromomethoxy)butane, an MEP map would be expected to show regions of high electron density (red) around the two oxygen atoms, corresponding to their lone pairs. researchgate.net Conversely, regions of positive potential (blue) would likely be found around the bromine atoms due to their electronegativity and the polar nature of the C-Br bond, as well as around the hydrogen atoms. This mapping helps identify the sites most susceptible to intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. numberanalytics.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is also known as hyperconjugation. ijnc.irchem-soc.si

Reaction Pathway Modeling and Transition State Calculations

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the most likely pathways, including the structures of transition states and intermediates.

Given the presence of bromomethoxy groups, 1,4-Bis(bromomethoxy)butane is a prime candidate for nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be displaced by a nucleophile. Computational modeling can elucidate the mechanism of such reactions, for instance, a bimolecular nucleophilic substitution (SN2) pathway.

By calculating the energy profile of the reaction, chemists can confirm whether the reaction proceeds in a single, concerted step, which is characteristic of an SN2 mechanism. The calculations would involve optimizing the geometry of the reactants, the transition state (where the nucleophile is partially bonded to the carbon and the C-Br bond is partially broken), and the products.

From the computed potential energy surface of a reaction, key kinetic and thermodynamic parameters can be predicted. The energy difference between the transition state and the reactants gives the activation energy (Ea), which is a primary determinant of the reaction rate. A lower activation energy implies a faster reaction.

Illustrative Data Table for a Modeled SN2 Reaction This table shows the kind of kinetic and thermodynamic data that would be obtained from modeling a hypothetical SN2 reaction (e.g., with OH- as the nucleophile). The values are for illustrative purposes only.

| Parameter | Calculated Value | Unit | Description |

| Activation Energy (Ea) | [Calculated Value] | kJ/mol | The energy barrier that must be overcome for the reaction to occur. Governs reaction kinetics. |

| Enthalpy of Reaction (ΔH) | [Calculated Value] | kJ/mol | The net energy change of the reaction. Indicates if the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | [Calculated Value] | kJ/mol | The overall thermodynamic driving force of the reaction, indicating spontaneity. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 1,4-Bis(bromomethoxy)butane, MD simulations are invaluable for exploring its conformational space and understanding the nature of its intermolecular interactions.

Conformational Analysis:

The conformational flexibility of 1,4-Bis(bromomethoxy)butane is dominated by rotation around several key single bonds: the C-C bonds of the central butane (B89635) chain and the C-O bonds of the bromomethoxy groups. MD simulations, typically employing force fields like GAFF (General Amber Force Field), can map the potential energy surface associated with these rotations. osti.gov The central C1-C2-C3-C4 butane backbone can adopt various conformations, primarily described by the dihedral angle between the two central carbons. The most stable conformations are typically the anti-periplanar (180°) and syn-clinal or gauche (+/- 60°) arrangements, which minimize steric hindrance.

Simulations can track the population of different conformers at a given temperature, revealing the dominant shapes the molecule adopts in solution or in the gas phase. The presence of the bulky and electronegative bromomethoxy groups influences these preferences. The interactions between these end groups, including potential intramolecular hydrogen bonding or dipole-dipole interactions, can favor more compact, bent conformations over a fully extended linear form.

Interactive Data Table: Key Dihedral Angles and Conformational States

Below is a representative table of the key dihedral angles that define the conformation of 1,4-Bis(bromomethoxy)butane. The relative energies are illustrative, based on general principles for alkanes and ethers, as specific simulation data for this compound is not publicly available.

| Dihedral Angle | Atoms Involved | Typical Conformations | Predicted Relative Energy (kcal/mol) |

| τ1 | Br-C5-O1-C1 | Staggered, Eclipsed | Low, High |

| τ2 | C5-O1-C1-C2 | Anti, Gauche | Low |

| τ3 | O1-C1-C2-C3 | Anti, Gauche | Low |

| τ4 | C1-C2-C3-C4 | Anti, Gauche | 0 (Anti), ~0.9 (Gauche) |

| τ5 | C2-C3-C4-O2 | Anti, Gauche | Low |

| τ6 | C3-C4-O2-C6 | Anti, Gauche | Low |

| τ7 | C4-O2-C6-Br | Staggered, Eclipsed | Low, High |

Note: This data is predictive and serves to illustrate the type of information obtainable from conformational analysis.

Intermolecular Interactions:

In a condensed phase, MD simulations can model how multiple molecules of 1,4-Bis(bromomethoxy)butane interact with each other or with a solvent. The primary intermolecular forces at play would be:

Van der Waals Forces: Dominant interactions arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: Resulting from the permanent dipoles of the C-O and C-Br bonds.

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and form non-covalent interactions with nucleophilic sites on adjacent molecules, such as the ether oxygen atoms. acs.org This type of interaction can influence the packing and bulk properties of the material. researchgate.net

Simulations can quantify these interactions through radial distribution functions, which describe the probability of finding one atom at a certain distance from another, providing a picture of the local molecular environment. osti.gov

Predictive Spectroscopy using Computational Methods (e.g., Calculated NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netresearchgate.net These predictions are crucial for interpreting experimental spectra and confirming molecular structure.

Calculated NMR Chemical Shifts:

The ¹H and ¹³C NMR spectra of 1,4-Bis(bromomethoxy)butane can be predicted using computational approaches like the GIAO (Gauge-Independent Atomic Orbital) method, often coupled with a DFT functional such as B3LYP. smu.edu The chemical structure suggests four unique proton environments and three unique carbon environments.

¹H NMR: The protons on the carbons adjacent to the highly electronegative bromine and oxygen atoms (O-CH₂-Br) are expected to be the most deshielded and appear furthest downfield. The protons on the inner butane chain (C-CH₂-CH₂-C) would be the most shielded and appear furthest upfield, similar to those in n-butane. libretexts.org

¹³C NMR: Similarly, the carbon atoms of the bromomethoxy group (O-CH₂-Br) would be the most downfield signal, followed by the carbons bonded to the ether oxygen (O-CH₂-C), and finally the inner carbons of the butane chain.

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm)

The following table presents predicted ¹H and ¹³C NMR chemical shifts for 1,4-Bis(bromomethoxy)butane in a typical solvent like CDCl₃. These values are estimates based on standard chemical shift ranges and additivity rules.

| Atom Type | Label | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| CH₂ -CH₂-O | a | ~1.75 | Multiplet | ~26.5 |

| CH₂-CH₂ -O | b | ~3.60 | Triplet | ~70.0 |

| O-CH₂ -Br | c | ~5.80 | Singlet | ~85.0 |

Note: These are theoretical predictions relative to a TMS standard. Actual experimental values may vary.

Calculated IR Frequencies:

The infrared (IR) spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For 1,4-Bis(bromomethoxy)butane, key predicted absorptions would correspond to the stretching and bending of its functional groups.

C-H Stretching: Expected in the 2850-3000 cm⁻¹ region. docbrown.info

C-O Stretching: Strong absorptions characteristic of ethers, typically found in the 1050-1150 cm⁻¹ range.

C-Br Stretching: Found in the fingerprint region, typically between 500-650 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (sp³) | -CH₂- | 2850 - 2960 | Medium-Strong |

| C-H Bend | -CH₂- | 1450 - 1470 | Medium |

| C-O-C Stretch (Ether) | -O-CH₂-C- | 1050 - 1150 | Strong |

| C-Br Stretch | -CH₂-Br | 500 - 650 | Medium-Strong |

Note: This data is based on typical group frequencies. Computational results would provide more precise values for the specific molecular structure.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. nih.gov Developing a QSRR model for 1,4-Bis(bromomethoxy)butane could predict its behavior in specific chemical reactions, such as nucleophilic substitution at the bromomethyl carbon.

A QSRR study for this compound would involve several steps:

Data Set Compilation: Synthesizing or identifying a series of related compounds (e.g., varying the length of the alkyl chain, substituting bromine with other halogens) and experimentally measuring their reactivity (e.g., reaction rate constants).

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated using computational software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed reactivity. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.gov

Interactive Data Table: Relevant Molecular Descriptors for a QSRR Study

The following table lists examples of molecular descriptors that would be relevant for developing a QSRR model for the reactivity of 1,4-Bis(bromomethoxy)butane.

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Wiener Index, Balaban Index | Molecular size, branching, and shape. |

| Electronic | Dipole Moment, Partial Charges | Polarity and distribution of electrons. |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness | Electron-donating/accepting ability, stability. |

| Steric | Molar Volume, Surface Area | Three-dimensional size and shape of the molecule. |

By establishing a reliable QSRR model, the reactivity of new, yet-to-be-synthesized analogues could be predicted, guiding experimental efforts and providing deeper mechanistic insights into the factors controlling the compound's chemical behavior.

Sustainable and Green Chemistry Aspects in the Production and Utilization of 1,4 Bis Bromomethoxy Butane

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of 1,4-Bis(bromomethoxy)butane typically involves the reaction of 1,4-butanediol (B3395766) with paraformaldehyde and hydrogen bromide. google.com While effective, this method presents opportunities for improvement through the lens of green chemistry.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional solvents are volatile organic compounds (VOCs) derived from petrochemical sources, posing health and environmental risks. academie-sciences.fr Research into greener alternatives is a key focus of sustainable chemistry. sigmaaldrich.com

For the synthesis of 1,4-Bis(bromomethoxy)butane, replacing traditional halogenated solvents with more benign alternatives could significantly improve its green profile. The exploration of solvent-free reaction conditions is another promising avenue. mdpi.comacs.org Mechanochemistry, or ball milling, has emerged as a viable technique for conducting reactions in the solid state, often eliminating the need for solvents altogether and sometimes leading to higher yields and shorter reaction times. acs.org While specific studies on the mechanochemical synthesis of 1,4-Bis(bromomethoxy)butane are not prevalent, the successful application of this technique to other organic transformations suggests its potential applicability. acs.org

Another approach involves the use of "green solvents," which are characterized by their low toxicity, biodegradability, and derivation from renewable resources. academie-sciences.fr Water is an ideal green solvent, and performing reactions in an aqueous medium can offer significant environmental benefits. raco.catresearchgate.net Other potential green solvents include ionic liquids and deep eutectic solvents, which exhibit low vapor pressure and can be tailored for specific reaction requirements. researchgate.net The use of 2-MeTHF, derived from renewable resources like corncobs, presents an environmentally friendlier alternative to other ether solvents like THF. sigmaaldrich.com

| Green Chemistry Approach | Potential Application to 1,4-Bis(bromomethoxy)butane Synthesis | Anticipated Benefits |

| Solvent-Free Synthesis | Mechanochemical reaction of 1,4-butanediol, paraformaldehyde, and a solid HBr source. | Elimination of solvent waste, potential for reduced energy consumption, and simplified product isolation. |

| Green Solvent Utilization | Replacing traditional solvents with water, 2-MeTHF, or ionic liquids. | Reduced toxicity and environmental impact, improved process safety, and potential for solvent recycling. |

| Aqueous Medium | Performing the synthesis in water, potentially with a phase-transfer catalyst. | Elimination of organic solvents, simplified workup, and alignment with green chemistry principles. |

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce the generation of waste. acs.org While the traditional synthesis of 1,4-Bis(bromomethoxy)butane may proceed without a specific catalyst, the introduction of a suitable catalytic system could offer significant advantages.

For instance, the development of solid acid catalysts could replace the use of corrosive and hazardous hydrogen bromide gas or concentrated aqueous solutions. Zeolites, functionalized resins, or other heterogeneous catalysts could facilitate the reaction while being easily separable and reusable, thereby minimizing waste and simplifying purification processes. researchgate.net The use of phase-transfer catalysts could also be explored to facilitate reactions between immiscible reactants, potentially enabling the use of aqueous media.

Atom Economy and E-Factor Analysis in Synthetic Processes

Atom economy and the E-factor are key metrics for evaluating the "greenness" of a chemical process. chembam.com

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of 1,4-Bis(bromomethoxy)butane from 1,4-butanediol, formaldehyde (B43269) (from paraformaldehyde), and hydrogen bromide, the reaction can be represented as:

HO(CH₂)₄OH + 2CH₂O + 2HBr → BrCH₂O(CH₂)₄OCH₂Br + 2H₂O

The atom economy for this process is high, as the only theoretical by-product is water.

The E-Factor (Environmental Factor) provides a more practical measure of waste generation by considering the actual amount of waste produced per kilogram of product. chembam.com It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a greener process. While a specific E-factor for the industrial production of 1,4-Bis(bromomethoxy)butane is not publicly available, an analysis of the potential waste streams highlights areas for improvement. Waste can include unreacted starting materials, by-products from side reactions, solvent losses, and materials used in workup and purification.

| Green Metric | Definition | Relevance to 1,4-Bis(bromomethoxy)butane Synthesis |

| Atom Economy | The conversion efficiency of a chemical process in terms of all atoms involved and the desired products produced. chembam.com | The primary synthesis route has a high theoretical atom economy, with water as the main by-product. |

| E-Factor | The ratio of the mass of waste generated to the mass of product obtained. chembam.com | A comprehensive E-factor analysis would need to account for all waste streams, including solvent losses and purification waste, to guide process optimization. |

Strategies for By-product Minimization and Waste Management

Minimizing by-products and effectively managing waste are crucial for a sustainable chemical process. In the synthesis of 1,4-Bis(bromomethoxy)butane, potential by-products beyond water could include oligomeric species or products of incomplete bromination.

Strategies for minimizing these by-products include:

Optimization of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry can maximize the yield of the desired product and reduce the formation of impurities.

Catalyst Selection: Employing a highly selective catalyst can direct the reaction towards the formation of 1,4-Bis(bromomethoxy)butane, minimizing side reactions.

Effective waste management strategies would involve:

Solvent Recycling: If a solvent is used, implementing a recovery and recycling program can significantly reduce waste and improve the economic viability of the process.

Neutralization of Acidic Waste: The use of hydrogen bromide necessitates a neutralization step. Choosing an appropriate base and managing the resulting salt solution are important considerations.

By-product Valorization: Investigating potential uses for any significant by-products could turn a waste stream into a valuable resource.

By systematically applying these green chemistry principles, the production and utilization of 1,4-Bis(bromomethoxy)butane can be made more sustainable, reducing its environmental impact while potentially improving process efficiency and safety.

Future Perspectives and Emerging Research Avenues for 1,4 Bis Bromomethoxy Butane Chemistry

Design and Synthesis of Advanced Derivatives with Tunable Reactivity

A significant area of future research lies in the rational design and synthesis of 1,4-Bis(bromomethoxy)butane derivatives with tailored reactivity. The ability to modulate the electronic and steric properties of the molecule can lead to more selective and efficient synthetic outcomes.

One approach to tuning reactivity involves the substitution of the hydrogen atoms on the butane (B89635) backbone. Introducing electron-withdrawing or electron-donating groups can alter the stability of the carbocation intermediates formed during nucleophilic substitution, thereby influencing the reaction rates at the bromomethoxy ends. For instance, the strategic placement of fluorine atoms could inductively decrease the reactivity of the leaving groups, potentially allowing for sequential reactions.

Another avenue is the modification of the alkoxy portion of the bromomethoxy group. Replacing the methyl group with larger alkyl or aryl groups could introduce steric hindrance, offering a handle for controlling the approach of nucleophiles. This could be particularly useful in diastereoselective or enantioselective syntheses where controlling the spatial orientation of reacting species is paramount.

Table 1: Hypothetical Derivatives of 1,4-Bis(bromomethoxy)butane and Their Potential Reactivity Modulation

| Derivative Name | Modification | Expected Effect on Reactivity | Potential Application |

| 1,4-Bis(bromoethoxy)butane | Ethoxy instead of methoxy | Minor increase in steric hindrance | Controlled sequential reactions |

| 2,2,3,3-Tetrafluoro-1,4-bis(bromomethoxy)butane | Fluorination of the butane backbone | Decreased reactivity of bromine | Stepwise functionalization |

| 1,4-Bis(bromo(phenyl)methoxy)butane | Phenyl group on the bromomethyl carbon | Increased steric hindrance and electronic effects | Diastereoselective synthesis |

The development of such advanced derivatives will rely on innovative synthetic methodologies to access these more complex structures.

Exploration of Novel Catalytic Transformations Mediated by 1,4-Bis(bromomethoxy)butane

While 1,4-Bis(bromomethoxy)butane is primarily viewed as a reagent, its bifunctional nature suggests potential roles in mediating or catalyzing chemical transformations. The two electrophilic centers could coordinate with and activate substrates, facilitating subsequent reactions.

One emerging area is the use of bifunctional electrophiles in frustrated Lewis pair (FLP) chemistry. While typically involving a sterically hindered Lewis acid and Lewis base, the concept could be adapted. The two bromomethoxy groups could act in concert to activate small molecules, paving the way for novel catalytic cycles.

Furthermore, the development of bifunctional catalysts, where two distinct functional groups work cooperatively, is a burgeoning field. nih.govbeilstein-journals.org By derivatizing 1,4-Bis(bromomethoxy)butane with catalytic moieties, it could serve as a flexible scaffold for creating new catalytic systems for asymmetric synthesis or polymerization. nih.govbeilstein-journals.org The distance and flexibility afforded by the butane chain are key parameters that can be tuned to optimize catalytic activity.

Integration into Advanced Functional Materials Synthesis

The ability of 1,4-Bis(bromomethoxy)butane to act as a cross-linking agent or a monomer in polymerization reactions opens up possibilities for its integration into advanced functional materials. A known application is in the halomethylation of polystyrene, which introduces reactive sites onto the polymer for further functionalization. google.com

Future research is expected to move beyond simple polymer modification towards the synthesis of novel materials with tailored properties. For example, its use as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with unique porosity, and catalytic or gas-sorption properties. The length and flexibility of the butane spacer would directly influence the pore size and structure of the resulting framework.

Another promising direction is the synthesis of smart materials. By incorporating 1,4-Bis(bromomethoxy)butane-derived units into polymers, it may be possible to create materials that respond to external stimuli such as pH, light, or temperature. The cleavage of the ether or C-Br bonds under specific conditions could trigger a change in the material's properties.

Table 2: Potential Applications of 1,4-Bis(bromomethoxy)butane in Functional Material Synthesis

| Material Type | Role of 1,4-Bis(bromomethoxy)butane | Potential Functionality |

| Modified Polystyrene | Halomethylating agent | Introduction of reactive sites for further functionalization |

| Covalent Organic Frameworks (COFs) | Linker/Monomer | Tunable porosity, catalysis, gas storage |

| Stimuli-Responsive Polymers | Cross-linker | Controlled release, sensing |

| Crown Ether Analogues | Precursor | Ion-selective membranes, phase-transfer catalysis |

Development of High-Throughput Screening Methodologies for Reactivity Profiling

To accelerate the discovery of new reactions and applications for 1,4-Bis(bromomethoxy)butane and its derivatives, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid testing of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the research and development process. nih.govoncotarget.com

Cell-based or biochemical assays could be designed to screen for the biological activity of compounds synthesized using 1,4-Bis(bromomethoxy)butane as a scaffold. nih.govoncotarget.com For example, libraries of compounds could be screened for their efficacy as enzyme inhibitors or antimicrobial agents.

In the context of materials science, HTS can be employed to rapidly assess the properties of polymers or frameworks synthesized using this bifunctional linker. Automated techniques can measure properties such as thermal stability, mechanical strength, and porosity, allowing for the efficient optimization of material synthesis. For alkylating agents, rapid analytical techniques like ultrafast solid-phase extraction/tandem mass spectrometry can be adapted for high-throughput quantification and reactivity studies. nih.gov

Computational Chemistry in Guiding Experimental Design and Discovery

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental design. Density Functional Theory (DFT) calculations can be used to study the reaction mechanisms of 1,4-Bis(bromomethoxy)butane with various nucleophiles, providing insights into transition state energies and reaction pathways. This can help in selecting the optimal reaction conditions and predicting the stereochemical outcome of reactions.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new derivatives, reactions, and materials based on 1,4-Bis(bromomethoxy)butane, making its chemistry more predictable and efficient.

Q & A

Q. What are the recommended synthetic routes for 1,4-Bis(bromomethoxy)butane, and what experimental conditions optimize yield?

Methodological Answer: 1,4-Bis(bromomethoxy)butane can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,4-butanediol with bromomethoxyphenyl precursors under alkaline conditions. For analogous compounds (e.g., 1,4-bis(chloromethoxy)butane), reaction conditions include:

- Solvents: DMF or THF for solubility enhancement .

- Catalysts/Bases: Cs₂CO₃ or NaH to deprotonate hydroxyl groups .

- Temperature: 60–80°C for 12–24 hours to ensure completion .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Note: Substitute chloride precursors with brominated analogs, and adjust reaction time due to bromide’s lower nucleophilicity.

Q. What spectroscopic techniques are most effective for characterizing 1,4-Bis(bromomethoxy)butane?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., [M]⁺ at m/z 292 for C₆H₁₂Br₂O₂) and fragmentation patterns .

- FTIR: Stretching vibrations for C-Br (~500–600 cm⁻¹) and ether C-O (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for 1,4-Bis(bromomethoxy)butane?

Methodological Answer: Discrepancies in thermal degradation profiles (e.g., TGA/DTA curves) may arise from impurities or polymorphic forms. To address this:

- Purification: Ensure >98% purity via repeated recrystallization or HPLC .

- Controlled Experiments: Perform TGA under inert atmospheres (N₂/Ar) at heating rates of 5–10°C/min to observe decomposition kinetics .

- Cross-Validation: Compare results with XRD to correlate thermal events with crystallographic changes (e.g., phase transitions) .

Q. What mechanistic insights explain the reactivity of 1,4-Bis(bromomethoxy)butane in cross-coupling reactions?

Methodological Answer: The compound’s bromomethoxy groups act as alkylating agents. Key considerations:

Q. How does the steric environment of 1,4-Bis(bromomethoxy)butane influence its application in polymer chemistry?

Methodological Answer: The butane backbone provides flexibility, while bromine atoms enable crosslinking. For polymer synthesis:

- Step-Growth Polymerization: React with diols or diamines under Mitsunobu conditions (DEAD, PPh₃) .

- Thermal Analysis: DSC to identify glass transition (Tg) and crystallinity trends influenced by bromine’s bulk .

- Mechanical Testing: Compare tensile strength of polymers derived from bromo- vs. chloro-analogs .

Safety and Handling

Q. What safety protocols are critical when handling 1,4-Bis(bromomethoxy)butane?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of volatile brominated byproducts .

- Storage: In airtight containers at 2–8°C, away from light and oxidizing agents .

- Waste Disposal: Neutralize with NaOH/ethanol mixtures before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.